molecular formula C19H26N2O3 B1396036 Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate CAS No. 919284-64-3

Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1396036
CAS RN: 919284-64-3
M. Wt: 330.4 g/mol
InChI Key: CHMOOTFDKMFVJJ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . It also seems to have a tert-butyl group and a benzyloxymethyl group attached to the piperidine ring .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with various functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The tert-butyl group is a branched alkyl group, and the benzyloxymethyl group would contain a benzene ring attached to an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine rings can participate in various reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Applications in Anticancer Drugs

Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate and its derivatives play a crucial role in the development of anticancer drugs. A study by Zhang, Ye, Xu, and Xu (2018) details the synthesis of a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an essential intermediate for small molecule anticancer drugs. The paper discusses the dysfunctional signaling of the PI3K/AKT/mTOR pathway in cancer and how targeting this pathway is key in developing effective anticancer therapeutics. They also mention the use of this compound in developing drugs for depression and cerebral ischemia treatment (Zhang, Ye, Xu, & Xu, 2018).

Synthesis in Protein Tyrosine Kinase Inhibitors

Another study by Xin-zhi (2011) discusses the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key intermediate in creating the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This compound represents an efficient approach to synthesize significant pharmaceutical intermediates with advantages like easily obtained raw materials and suitability for industrial scale-up (Xin-zhi, 2011).

Development in CCR2 Antagonists

Campbell et al. (2009) describe an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The synthesis process highlights the versatility of tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate derivatives in the development of specific pharmaceutical compounds (Campbell et al., 2009).

Role in Synthesis of Polyamides

Hsiao, Yang, and Chen (2000) explored the synthesis and properties of ortho-linked polyamides based on derivatives of tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate. These polyamides have applications in the field of polymer chemistry due to their solubility in polar solvents and high thermal stability, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

Use in Chiral Auxiliary and Dipeptide Synthesis

Studer, Hintermann, and Seebach (1995) discuss the synthesis and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which can be used in dipeptide synthesis. The study demonstrates the compound's effectiveness in producing enantiomerically pure substances, which is critical in pharmaceutical and chemical research (Studer, Hintermann, & Seebach, 1995).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many compounds with piperidine rings have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with chemical substances .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Piperidine derivatives are found in a variety of pharmaceuticals, so this compound could potentially have interesting biological activities worth exploring .

properties

IUPAC Name

tert-butyl 4-cyano-4-(phenylmethoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)15-23-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMOOTFDKMFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704403
Record name tert-Butyl 4-[(benzyloxy)methyl]-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate

CAS RN

919284-64-3
Record name tert-Butyl 4-[(benzyloxy)methyl]-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (4 g, 19 mmol) in THF (70 mL) cooled to 0° C. is added 0.5 M KHMDS (57 mL, 28.5 mmol) in toluene dropwise. The reaction mixture is warmed to room temperature and stirred for 1 h. Chloromethoxymethyl-benzene (4.46 g, 28.5 mmol) is added and the reaction mixture is stirred for another 1 h at room temperature. Water and ethyl acetate are added and the aqueous layer is separated and extracted with ethyl acetate (2×50 mL). The organic layers are combined, washed with brine, dried (Na2SO4) and concentrated to afford the title compound (3 g, 48.3%) as a light yellow liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
48.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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